[1-(2-Methoxy-5-methylphenyl)ethyl](propyl)amine
CAS No.:
Cat. No.: VC17707910
Molecular Formula: C13H21NO
Molecular Weight: 207.31 g/mol
* For research use only. Not for human or veterinary use.
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Specification
Molecular Formula | C13H21NO |
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Molecular Weight | 207.31 g/mol |
IUPAC Name | N-[1-(2-methoxy-5-methylphenyl)ethyl]propan-1-amine |
Standard InChI | InChI=1S/C13H21NO/c1-5-8-14-11(3)12-9-10(2)6-7-13(12)15-4/h6-7,9,11,14H,5,8H2,1-4H3 |
Standard InChI Key | HHOGLLSTOFCHFT-UHFFFAOYSA-N |
Canonical SMILES | CCCNC(C)C1=C(C=CC(=C1)C)OC |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
The compound features a 2-methoxy-5-methylphenyl group attached to an ethylamine backbone, with a propyl substituent on the nitrogen atom. Its IUPAC name, 1-(2-Methoxy-5-methylphenyl)ethylamine, reflects this arrangement (Figure 1) . The molecular formula C₁₃H₂₁NO corresponds to a molecular weight of 207.31 g/mol .
Table 1: Key Physicochemical Properties
The discrepancy in CAS numbers (1017032-38-0 vs. 1019534-32-7) may arise from registry errors or isomer differentiation, though structural confirmation data are absent in public domains .
Spectroscopic Data
While nuclear magnetic resonance (NMR) or mass spectrometry (MS) data for this specific compound are unavailable, analogous structures suggest characteristic signals:
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¹H NMR: Aromatic protons at δ 6.5–7.2 ppm (methoxy and methyl groups), ethylenic protons at δ 1.2–1.5 ppm, and propylamine protons at δ 2.4–3.1 ppm .
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IR: Stretching vibrations for N-H (~3300 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
Synthetic Methodologies
Industrial Synthesis
MolCore BioPharmatech’s patented route involves reductive amination of 2-methoxy-5-methylacetophenone with propylamine under catalytic hydrogenation (Scheme 1) :
Key steps include:
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Aldehyde Formation: Oxidation of 2-methoxy-5-methylphenylethanol to the corresponding aldehyde .
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Reductive Amination: Reaction with propylamine using palladium on carbon (Pd-C) under hydrogen atmosphere .
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Purification: Distillation under reduced pressure (82–85°C) to achieve >99.7% purity .
Table 2: Optimized Reaction Conditions
Future Directions
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